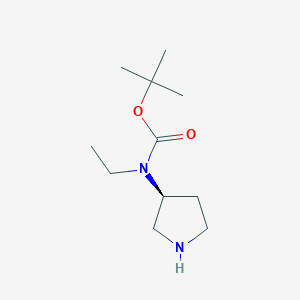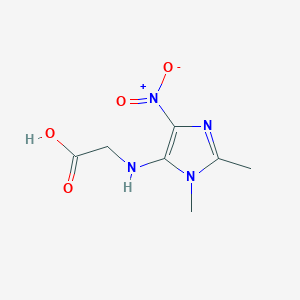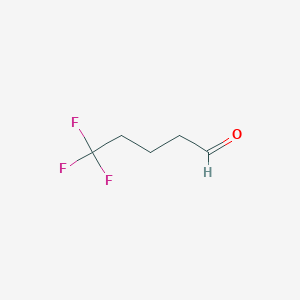
5,5,5-Trifluoropentanal
描述
5,5,5-Trifluoropentanal: is an organic compound with the molecular formula C5H7F3O It is a fluorinated aldehyde, characterized by the presence of three fluorine atoms attached to the terminal carbon of a pentanal chain
准备方法
Synthetic Routes and Reaction Conditions: 5,5,5-Trifluoropentanal can be synthesized through several methods. One common approach involves the fluorination of pentanal using a fluorinating agent such as Selectfluor . The reaction typically occurs under mild conditions, with the fluorinating agent being added to a solution of pentanal in an appropriate solvent, such as acetonitrile, at room temperature. The reaction mixture is then stirred for several hours until the desired product is obtained .
Industrial Production Methods: Industrial production of this compound often involves large-scale fluorination processes. These processes utilize specialized equipment to handle the reactive fluorinating agents and ensure the safety and efficiency of the reaction. The product is then purified through distillation or other separation techniques to achieve the desired purity level .
化学反应分析
Types of Reactions: 5,5,5-Trifluoropentanal undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form 5,5,5-trifluoropentanoic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction of this compound can yield 5,5,5-trifluoropentanol when treated with reducing agents like sodium borohydride.
Substitution: The aldehyde group in this compound can participate in nucleophilic substitution reactions, forming various derivatives depending on the nucleophile used.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium at elevated temperatures.
Reduction: Sodium borohydride in methanol at room temperature.
Substitution: Nucleophiles such as amines or alcohols in the presence of a catalyst like pyridine.
Major Products Formed:
Oxidation: 5,5,5-Trifluoropentanoic acid.
Reduction: 5,5,5-Trifluoropentanol.
Substitution: Various substituted derivatives depending on the nucleophile.
科学研究应用
5,5,5-Trifluoropentanal has numerous applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds, which are valuable in materials science and pharmaceuticals.
Biology: The compound’s fluorinated nature makes it useful in studying enzyme interactions and metabolic pathways involving fluorinated substrates.
Medicine: this compound derivatives are investigated for their potential as pharmaceutical agents due to their enhanced metabolic stability and bioactivity.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and other industrial products
作用机制
The mechanism of action of 5,5,5-Trifluoropentanal involves its interaction with various molecular targets. The presence of fluorine atoms enhances the compound’s ability to form strong hydrogen bonds and interact with enzyme active sites. This can lead to inhibition or modulation of enzyme activity, affecting metabolic pathways. The aldehyde group can also form covalent bonds with nucleophilic residues in proteins, further influencing biological activity .
相似化合物的比较
- 5,5,5-Trifluoropentanoic acid
- 5,5,5-Trifluoropentanol
- 5,5,5-Trifluoropentanone
Comparison: 5,5,5-Trifluoropentanal is unique due to its aldehyde functional group, which allows it to participate in a wider range of chemical reactions compared to its analogs. For instance, while 5,5,5-Trifluoropentanoic acid is primarily involved in acid-base reactions, this compound can undergo oxidation, reduction, and substitution reactions. This versatility makes it a valuable intermediate in synthetic chemistry .
属性
IUPAC Name |
5,5,5-trifluoropentanal | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7F3O/c6-5(7,8)3-1-2-4-9/h4H,1-3H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SQKDYZDLBBSUKS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CC=O)CC(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7F3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
140.10 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
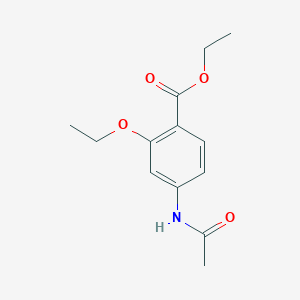


![2-[(3-Chlorophenyl)amino]acetonitrile](/img/structure/B3255082.png)
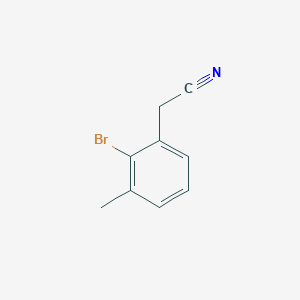
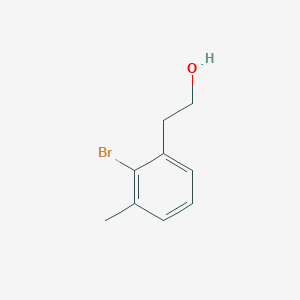
![Anthra[2,3-b]benzo[d]thiophene](/img/structure/B3255102.png)
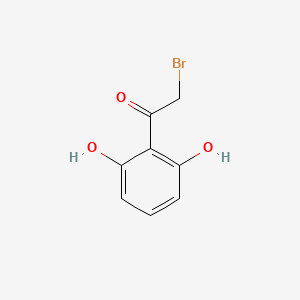
![1-[4-(1H-Imidazol-2-yl)phenyl]ethan-1-one](/img/structure/B3255113.png)
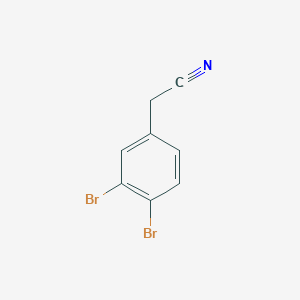
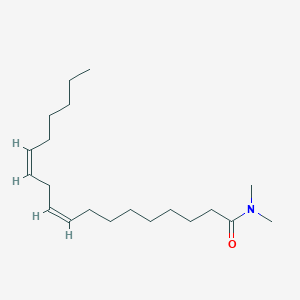
![[(2R,3R,4S,5R,6R)-3,4,5-Triacetyloxy-6-[(2R,3R,4S,5R,6R)-3,4,5-triacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxyoxan-2-yl]methyl acetate](/img/structure/B3255132.png)
